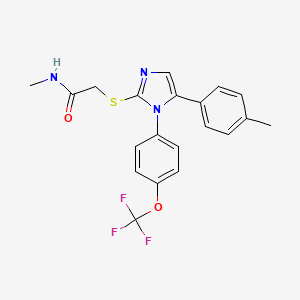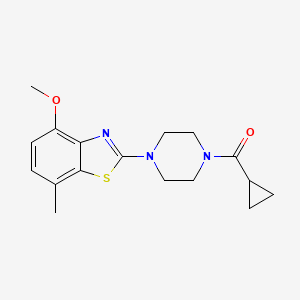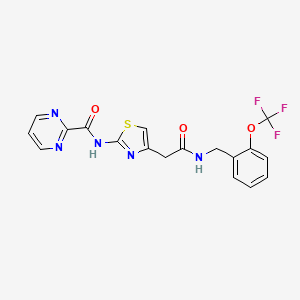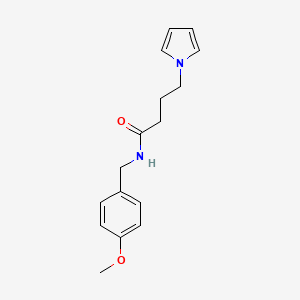
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is an intriguing compound in the realm of synthetic chemistry and pharmacology. Known for its complex structure and potential bioactivity, it combines a unique imidazole backbone with aromatic substituents that may offer various research applications.
準備方法
Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step process involving the following key steps: formation of the imidazole ring, introduction of the p-tolyl and 4-(trifluoromethoxy)phenyl groups, and subsequent thio-acetamide derivatization. Common reagents include: p-toluidine, 4-(trifluoromethoxy)benzaldehyde, thiourea, and acetic anhydride.
Industrial Production Methods: Industrial synthesis typically involves batch processes where each reaction step is carefully controlled to ensure high purity and yield. Key steps include catalytic hydrogenation, condensation reactions, and controlled thionation using sulfur-containing reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation at the methyl group attached to the p-tolyl substituent, leading to the formation of carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced under certain conditions, although this is less common.
Substitution: The trifluoromethoxy group can be substituted by nucleophilic agents in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Use of strong nucleophiles like hydroxide ions (OH⁻) in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of de-halogenated or substituted imidazole derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a precursor for the synthesis of more complex molecules and as a reagent in studying reaction mechanisms.
Biology: Its bioactive properties make it a subject of study for interactions with biological molecules and potential as a pharmaceutical lead.
Medicine: It holds promise in medicinal chemistry for the development of new therapeutic agents targeting specific molecular pathways.
Industry: This compound can be used in the development of agrochemicals, polymers, and advanced materials due to its unique structural properties.
作用機序
Molecular Targets and Pathways: The compound is believed to interact with enzyme active sites, particularly those involved in oxidative stress pathways and cellular signaling. Its imidazole ring can mimic biological substrates, allowing it to modulate enzyme activity or receptor binding.
類似化合物との比較
N-methyl-2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the trifluoromethoxy group.
2-((5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide: Lacks the N-methyl group.
特性
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-13-3-5-14(6-4-13)17-11-25-19(29-12-18(27)24-2)26(17)15-7-9-16(10-8-15)28-20(21,22)23/h3-11H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFACCXSDPGBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2712645.png)
![14-Bromo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrochloride](/img/structure/B2712647.png)
![1-(4-methylbenzyl)-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]](/img/structure/B2712648.png)
![methyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2712649.png)
![1-methyl-6-oxo-N-[2-(pyridine-3-amido)phenyl]-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2712650.png)
![4-(butylsulfanyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2712651.png)
![N-(3-fluoro-4-methylphenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2712656.png)
![1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B2712658.png)

![2-cyclopropyl-1-[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2712661.png)
![2-[4-(5,6-dihydro-1,4-dioxine-2-carbonyl)piperazin-1-yl]-6-ethoxy-1,3-benzothiazole](/img/structure/B2712663.png)
![1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B2712665.png)
